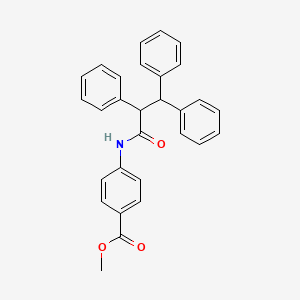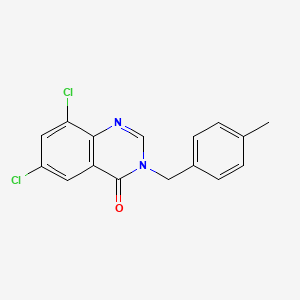![molecular formula C28H29N3O3S B11990183 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11990183.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-tert-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-metoxifenil)etanona es un compuesto orgánico complejo caracterizado por sus grupos funcionales únicos de triazol y sulfánil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[5-(4-tert-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-metoxifenil)etanona típicamente involucra reacciones orgánicas de múltiples pasosLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para optimizar el rendimiento y la pureza .
Métodos de Producción Industrial
Si bien los métodos de producción industrial detallados no están disponibles fácilmente, es probable que la síntesis se amplíe utilizando rutas de reacción similares a las de los entornos de laboratorio, con ajustes para volúmenes más grandes y equipos industriales. Esto implicaría reactores de flujo continuo y sistemas automatizados para garantizar la coherencia y la eficiencia .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{[5-(4-tert-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-metoxifenil)etanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfánil se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El anillo de triazol se puede reducir en condiciones específicas.
Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleófila
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos como el metóxido de sodio para las reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se adaptan para lograr las transformaciones deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo sulfánil produce sulfoxidos o sulfonas, mientras que la sustitución de los grupos metoxi puede introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados .
Aplicaciones Científicas De Investigación
2-{[5-(4-tert-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-metoxifenil)etanona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Se investiga su potencial como intermedio farmacéutico o compuesto activo.
Industria: Posible uso en el desarrollo de nuevos materiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de 2-{[5-(4-tert-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-metoxifenil)etanona implica su interacción con objetivos moleculares como enzimas o receptores. El anillo de triazol y el grupo sulfánil juegan papeles cruciales en la unión a estos objetivos, potencialmente modulando su actividad. Las vías y los objetivos moleculares exactos dependen de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{[5-(4-tert-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(3-metoxifenil)etanona
- 2-{[5-(4-tert-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-etoxifenil)etanona
- 2-{[5-(4-tert-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(2,5-dimetoxifenil)etanona
Unicidad
La singularidad de 2-{[5-(4-tert-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-metoxifenil)etanona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C28H29N3O3S |
|---|---|
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C28H29N3O3S/c1-28(2,3)21-10-6-20(7-11-21)26-29-30-27(31(26)22-12-16-24(34-5)17-13-22)35-18-25(32)19-8-14-23(33-4)15-9-19/h6-17H,18H2,1-5H3 |
Clave InChI |
NGCZVEKTGRKDHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


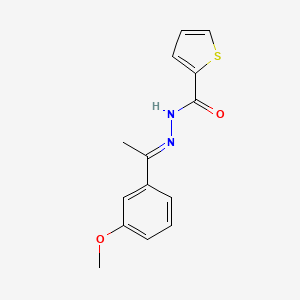
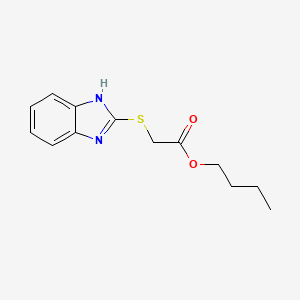
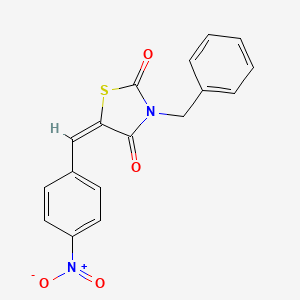
![N'~1~,N'~9~-bis[(E)-(4-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11990122.png)
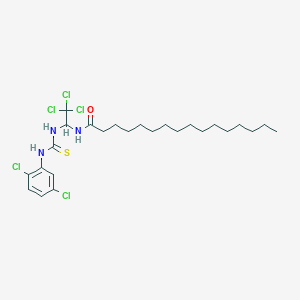
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B11990131.png)
![3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990135.png)
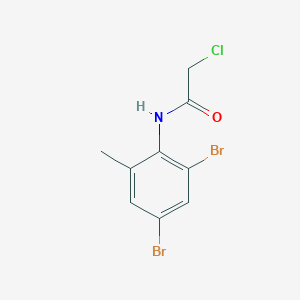
![5-(2-Methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990141.png)
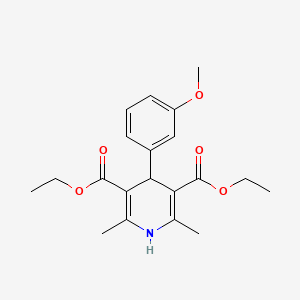
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11990143.png)

